[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride
Description
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride (molecular formula: C₈H₁₃FO₃S) is a sulfonyl fluoride derivative characterized by a cyclopropane ring fused to a tetrahydropyran (oxane) moiety. This compound is typically a colorless liquid or solid, soluble in organic solvents such as dichloromethane or tetrahydrofuran. Its synthesis involves multi-step organic reactions, including cyclopropanation and sulfonylation, requiring specialized laboratory equipment and expertise .
As a sulfonyl fluoride, it serves as a versatile intermediate in organic synthesis, particularly in SuFEx (Sulfur-Fluoride Exchange) click chemistry. The sulfonyl fluoride group (-SO₂F) is highly electrophilic, enabling selective reactions with nucleophiles like amines or phenols. Applications span medicinal chemistry (e.g., covalent inhibitor design) and materials science, though specific uses depend on the substituents’ steric and electronic properties .
Safety protocols emphasize avoiding skin/eye contact and inhalation due to its organofluoride nature. Handling requires gloves, lab coats, and goggles .
Properties
IUPAC Name |
[1-(oxan-4-yl)cyclopropyl]methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3S/c10-14(11,12)7-9(3-4-9)8-1-5-13-6-2-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDFLKGINHEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Oxan-4-yl Group:
Introduction of the Methanesulfonyl Fluoride Group: The final step involves the sulfonylation of the intermediate compound with methanesulfonyl fluoride under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify proteins and enzymes by forming covalent bonds with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This modification can inhibit enzyme activity, which is useful in various biochemical studies and drug development.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique structure combines a strained cyclopropane ring and an electron-donating oxane group. This contrasts with simpler sulfonyl fluorides:
| Compound | Key Substituents | Molecular Weight (g/mol) | Electronic Effects |
|---|---|---|---|
| Methanesulfonyl fluoride | -CH₃ | 98.10 | High electrophilicity (no steric hindrance) |
| Cyclopropanesulfonyl fluoride | Cyclopropane | 124.13 | Moderate electrophilicity (ring strain) |
| Benzylsulfonyl fluoride | Benzyl | 174.19 | Reduced reactivity (aromatic conjugation) |
| [Target Compound] | Oxan-4-yl + cyclopropane | 208.25 | Balanced steric bulk + moderate electron withdrawal |
The oxane group’s ether oxygen may donate slight electron density, while the cyclopropane’s ring strain enhances reactivity compared to linear alkanes. This combination likely moderates electrophilicity relative to smaller analogs like methanesulfonyl fluoride .
Reactivity and Stability
Sulfonyl fluorides’ reactivity depends on substituent effects:
| Compound | Hydrolysis Rate (Relative) | SuFEx Reactivity | Stability in Storage |
|---|---|---|---|
| Methanesulfonyl fluoride | Fast | High | Low (hygroscopic) |
| Cyclopropanesulfonyl fluoride | Moderate | High | Moderate |
| Benzylsulfonyl fluoride | Slow | Low | High |
| [Target Compound] | Slow | Moderate | High |
The target compound’s bulky substituents hinder hydrolysis, enhancing stability in aqueous environments compared to methanesulfonyl fluoride. However, steric effects may reduce SuFEx reaction rates relative to less hindered analogs .
Research Findings and Trends
Recent studies highlight that sulfonyl fluorides with bulky substituents, such as the target compound, show improved selectivity in covalent drug design. For example, the oxane-cyclopropane motif enhances binding pocket compatibility in kinase inhibitors. In contrast, smaller analogs like methanesulfonyl fluoride are preferred for rapid labeling of surface-exposed proteins .
Biological Activity
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride (MSF) is a compound of interest due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by hydrolyzing acetylcholine, thus terminating synaptic transmission. The inhibition of AChE has implications for various neurological conditions, including Alzheimer's disease.
- Chemical Structure : MSF contains a cyclopropyl group and an oxane ring, contributing to its unique reactivity and selectivity.
- Molecular Weight : Approximately 205.25 g/mol.
- Physical State : Clear, colorless to yellowish hygroscopic liquid.
MSF acts as an irreversible inhibitor of AChE. Upon binding to the enzyme, it prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired.
Inhibition of Acetylcholinesterase
Research indicates that MSF exhibits a high degree of selectivity for AChE in the brain compared to peripheral tissues. This selectivity is crucial for minimizing side effects while enhancing cognitive function in conditions such as Alzheimer's disease.
Table 1: Summary of Biological Effects
Case Studies
- Alzheimer's Disease Treatment : In clinical trials, MSF was well tolerated among elderly patients with Alzheimer's dementia. It significantly reduced cognitive deficits compared to placebo controls, marking it as a promising candidate for further development .
- Cognitive Enhancement in Aging : Animal models indicated that MSF could reverse age-related cognitive decline, suggesting its potential utility as a neuroprotective agent in aging populations .
Safety Profile
Despite its efficacy, MSF's toxicity profile must be carefully managed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
